molecular formula C10H9N3O3 B6258723 6-oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 733795-36-3

6-oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B6258723
CAS No.: 733795-36-3
M. Wt: 219.2
InChI Key:
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Description

6-oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the condensation of pyridine-2-carboxylic acid hydrazide with an appropriate diketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyridazine analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, dihydropyridazine analogs, and functionalized pyridazine compounds.

Scientific Research Applications

6-oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 6-oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyridinone derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.

    Pyridazine derivatives: These compounds have a similar pyridazine ring and are used in similar applications.

Uniqueness

6-oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

733795-36-3

Molecular Formula

C10H9N3O3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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